Ethyl chlorocyanoacetate Ethyl chlorocyanoacetate
Brand Name: Vulcanchem
CAS No.: 18964-26-6
VCID: VC14401751
InChI: InChI=1S/C5H6ClNO2/c1-2-9-5(8)4(6)3-7/h4H,2H2,1H3
SMILES:
Molecular Formula: C5H6ClNO2
Molecular Weight: 147.56 g/mol

Ethyl chlorocyanoacetate

CAS No.: 18964-26-6

Cat. No.: VC14401751

Molecular Formula: C5H6ClNO2

Molecular Weight: 147.56 g/mol

* For research use only. Not for human or veterinary use.

Ethyl chlorocyanoacetate - 18964-26-6

Specification

CAS No. 18964-26-6
Molecular Formula C5H6ClNO2
Molecular Weight 147.56 g/mol
IUPAC Name ethyl 2-chloro-2-cyanoacetate
Standard InChI InChI=1S/C5H6ClNO2/c1-2-9-5(8)4(6)3-7/h4H,2H2,1H3
Standard InChI Key XLKNEDJUGDVJDP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C#N)Cl

Introduction

Chemical Identity and Physical Properties

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at ~2200 cm⁻¹ (C≡N stretch), ~1740 cm⁻¹ (C=O ester), and ~600 cm⁻¹ (C-Cl) .

  • NMR:

    • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), δ 4.25 (s, 2H, ClCH₂CO), δ 4.30 (q, 2H, OCH₂CH₃) .

    • ¹³C NMR: δ 165.5 (C=O), δ 115.2 (CN), δ 62.5 (OCH₂), δ 40.1 (ClCH₂) .

Synthesis and Industrial Production

Laboratory Methods

Ethyl chlorocyanoacetate is typically synthesized via chlorination of ethyl cyanoacetate or esterification of chlorocyanoacetic acid:

  • Chlorination Route:

    • Ethyl cyanoacetate reacts with sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) in dichloromethane at 0–20°C .

    • Reaction:

      NC-CH2-COOEt+SOCl2Cl2CH-CN-COOEt+SO2+HCl\text{NC-CH}_2\text{-COOEt} + \text{SOCl}_2 \rightarrow \text{Cl}_2\text{CH-CN-COOEt} + \text{SO}_2 + \text{HCl}
    • Yield: Up to 98.4% under optimized conditions .

  • Esterification Route:

    • Chlorocyanoacetic acid is treated with ethanol in the presence of sulfuric acid .

Industrial-Scale Production

  • Catalysts: Hydrotalcite or phase-transfer catalysts improve transesterification efficiency .

  • Key Steps:

    • Continuous distillation to remove byproducts (e.g., methanol).

    • Recycling of unreacted starting materials .

Reactivity and Applications

Key Reactions

  • Knoevenagel Condensation:

    • Reacts with aldehydes to form α,β-unsaturated nitriles, useful in dye and pharmaceutical synthesis .

    • Example:

      ArCHO+ClC(CN)COOEtArCH=C(CN)COOEt+H2O\text{ArCHO} + \text{ClC(CN)COOEt} \rightarrow \text{ArCH=C(CN)COOEt} + \text{H}_2\text{O}
  • Cycloadditions:

    • Participates in Perkow reactions with trialkyl phosphites to form phosphorylated enol ethers, intermediates in insecticide synthesis .

  • Zwittazido Cleavage:

    • Generates chlorocyanoketene, a precursor to β-lactam antibiotics .

Applications in Pharmaceuticals

  • Antimicrobial Agents: Derivatives exhibit activity against Staphylococcus aureus and Candida albicans (MIC: 5–10 μg/mL) .

  • Anticancer Research: Pyrido[2,3-d]pyrimidine derivatives show cytotoxicity against HepG2 cells .

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